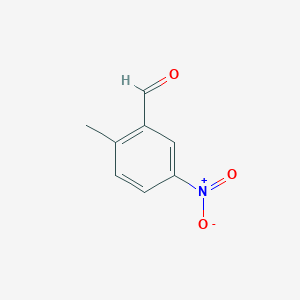

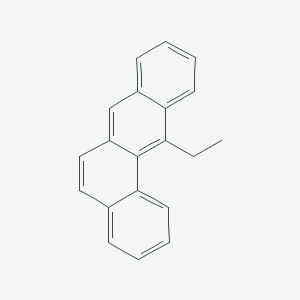

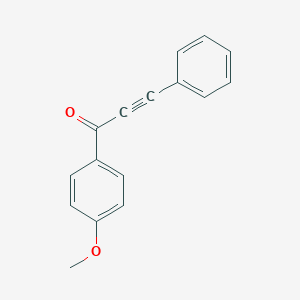

Phenylethynyl p-methoxyphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylethynyl p-methoxyphenyl ketone is a compound that can be considered a derivative of aromatic ketones, which are known for their utility in organic synthesis. While the provided papers do not directly discuss phenylethynyl p-methoxyphenyl ketone, they do provide insights into the chemistry of related aromatic ketones and their derivatives. For instance, pentamethylphenyl (Ph*) ketones are described as having unique reactivity due to the twist out of planarity between the aromatic ring and the carbonyl group . This suggests that substituents on the aromatic ring of phenylethynyl p-methoxyphenyl ketone could similarly influence its reactivity and properties.

Synthesis Analysis

The synthesis of methoxyl-substituted oligophenylenes, which are structurally related to phenylethynyl p-methoxyphenyl ketone, involves the addition of aromatic organometallic compounds to cyclic ketones . This method could potentially be adapted for the synthesis of phenylethynyl p-methoxyphenyl ketone by choosing appropriate starting materials and reaction conditions. Additionally, the α-arylation of ketones using aryllead triacetates is discussed, indicating selective arylation at certain positions on the ketone . This method could be relevant for introducing the phenylethynyl group into the p-methoxyphenyl ketone framework.

Molecular Structure Analysis

The molecular structure of aromatic ketones like phenylethynyl p-methoxyphenyl ketone is influenced by the substituents on the aromatic ring. As mentioned, the ortho-methyl substituents in Ph* ketones cause a twist in the molecular structure . Similarly, the methoxy group in phenylethynyl p-methoxyphenyl ketone could affect the planarity and electronic distribution of the molecule, potentially altering its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of aromatic ketones is significantly influenced by their molecular structure. The papers suggest that the presence of substituents can lead to unique patterns of reactivity . For example, the methoxy group in phenylethynyl p-methoxyphenyl ketone could influence its reactivity in hydrogen borrowing catalysis, aldol addition, and organocatalysis. The α-arylation reactions discussed in the context of aryllead triacetates also provide insight into how the phenylethynyl group might be introduced or react in the presence of other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic ketones are determined by their molecular structure. The solubility of methoxyl-substituted oligophenylenes is reported to be better than their unsubstituted counterparts , suggesting that the methoxy group in phenylethynyl p-methoxyphenyl ketone could similarly affect its solubility. The gas chromatography-mass spectrometry analysis of methoxy methyl phenylacetones provides information on the mass spectra of these compounds, which could be relevant for the characterization of phenylethynyl p-methoxyphenyl ketone . Additionally, the synthesis and characterization of polymers with pendant α,β-unsaturated ketone moieties, including methoxycinnamoyl groups, offer insights into the potential photocrosslinking properties of phenylethynyl p-methoxyphenyl ketone if incorporated into polymers .

将来の方向性

特性

IUPAC Name |

1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSNTJBCFBIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346959 |

Source

|

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | |

CAS RN |

16616-43-6 |

Source

|

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)

![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)